2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
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Overview
Description
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a piperidine ring, and a pyridine ring, making it a multi-heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid, while reduction can produce the corresponding amine derivative.
Scientific Research Applications
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carbonitrile: Lacks the piperidine and pyridine rings, making it less complex.
2-Methylpyridin-4-yl derivatives: These compounds have similar pyridine rings but differ in their overall structure.
Uniqueness
The uniqueness of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile lies in its multi-heterocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile |
InChI |
InChI=1S/C22H22N4O/c1-16-12-19(6-9-24-16)27-15-17-7-10-26(11-8-17)22-13-18(14-23)20-4-2-3-5-21(20)25-22/h2-6,9,12-13,17H,7-8,10-11,15H2,1H3 |
InChI Key |
VNTVMXJUGGGZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Origin of Product |
United States |
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